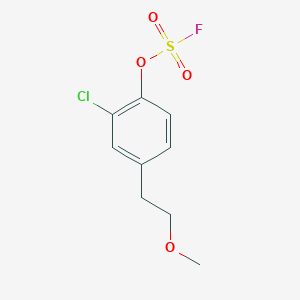

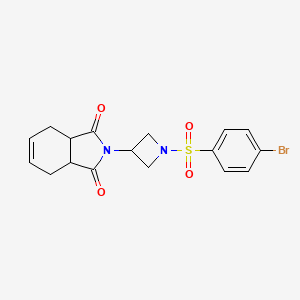

![molecular formula C25H22N2O B2873519 4-[双(2-甲基-1H-吲-3-基)甲基]苯酚 CAS No. 331862-23-8](/img/structure/B2873519.png)

4-[双(2-甲基-1H-吲-3-基)甲基]苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol is a compound that has been studied for its potential biological activities . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway. It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .

Synthesis Analysis

The synthesis of compounds similar to 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol has been reported in the literature . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis

The molecular structure of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol can be analyzed using various techniques. For instance, crystallographic data can provide information about the compound’s structure . Additionally, 1H-NMR and 13C-NMR can provide information about the compound’s hydrogen and carbon environments, respectively .Chemical Reactions Analysis

The chemical reactions involving 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol can be complex. For example, the compound can participate in multicomponent reactions, which are one-step convergent strategies where more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol can be determined using various analytical techniques. For instance, elemental analysis can provide information about the compound’s composition .科学研究应用

Cancer Treatment

Indole derivatives, including 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol, have shown promise in cancer treatment due to their ability to modulate various biological pathways involved in tumor growth and metastasis . They can act as inhibitors of cell proliferation, induce apoptosis, and may interfere with cancer cell metabolism .

Microbial Treatment

Indole compounds are known to influence the gut microbiota and have been studied for their role in treating microbial infections . They can enhance the growth of beneficial bacteria while inhibiting pathogenic ones, thereby maintaining a healthy microbial balance .

Treatment of Disorders

The diverse biological activities of indole derivatives make them suitable for treating a variety of disorders. Their roles include antiviral, anti-inflammatory, and anticholinesterase activities, which are beneficial in managing conditions like Alzheimer’s disease and other neurodegenerative disorders .

Antiviral Applications

Indole derivatives have been reported to possess antiviral properties, with some compounds showing inhibitory activity against viruses such as influenza A and Coxsackie B4 virus. This makes them potential candidates for the development of new antiviral drugs .

Anti-inflammatory and Analgesic Effects

Some indole derivatives exhibit anti-inflammatory and analgesic properties, making them useful in the treatment of inflammatory diseases and pain management. They can modulate inflammatory pathways and provide relief from symptoms .

Antidiabetic and Antimetabolic Effects

Indole derivatives have been explored for their potential in treating metabolic disorders, including diabetes. They may influence insulin sensitivity and glucose metabolism, offering a new approach to managing these conditions .

作用机制

Target of Action

The primary target of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol is the orphan nuclear receptor Nur77 (NR4A1, TR3) . This receptor plays a crucial role in various biological processes, including inflammation, apoptosis, and cancer .

Mode of Action

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol acts as an antagonist of the Nur77 receptor . It binds to this receptor, inhibiting its activity and leading to various downstream effects. For instance, it can mimic the effect of Nur77 knockdown in non-small-cell lung cancer cells, leading to inhibited cell growth and induced apoptosis .

Biochemical Pathways

The compound’s interaction with the Nur77 receptor affects several biochemical pathways. It induces reactive oxygen species and ER stress in pancreatic cancer cells . Additionally, it inhibits mTORC1 signaling, a key pathway involved in cell growth and proliferation .

Pharmacokinetics

Like other indole derivatives, it is likely to have good bioavailability due to its aromatic nature

Result of Action

The action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol results in several molecular and cellular effects. It decreases the expression of survivin, a protein that inhibits apoptosis and promotes cell proliferation . It also decreases the expression of β1- and β3-integrin, blocking integrin-dependent breast cancer cell migration . Furthermore, it decreases the expression of the histone methyltransferase G9A (EHMT2) in a variety of cancer cell lines .

未来方向

The future directions for research on 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol could involve further exploration of its biological activities and potential therapeutic applications. For instance, its role as a neuroprotectant suggests potential applications in neurodegenerative diseases . Additionally, its involvement in multicomponent reactions suggests potential applications in synthetic chemistry .

属性

IUPAC Name |

4-[bis(2-methyl-1H-indol-3-yl)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O/c1-15-23(19-7-3-5-9-21(19)26-15)25(17-11-13-18(28)14-12-17)24-16(2)27-22-10-6-4-8-20(22)24/h3-14,25-28H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNWCZUAQGHKRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)O)C4=C(NC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

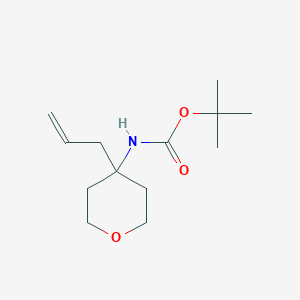

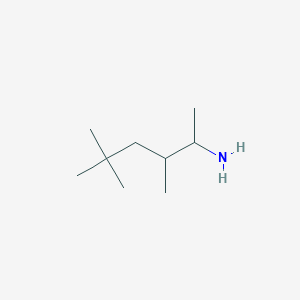

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)

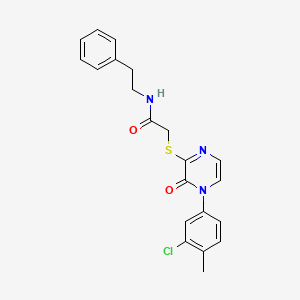

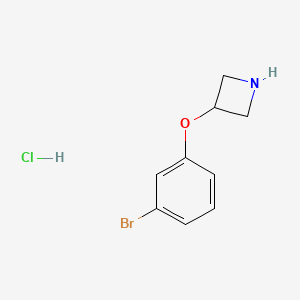

![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)

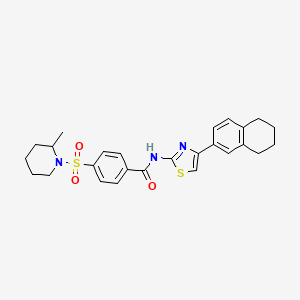

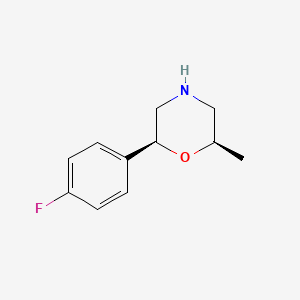

![2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2873443.png)

![4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane](/img/structure/B2873452.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873453.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2873455.png)